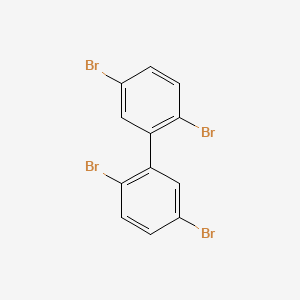

2,2',5,5'-Tetrabromobiphenyl

描述

Structure

3D Structure

属性

IUPAC Name |

1,4-dibromo-2-(2,5-dibromophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br4/c13-7-1-3-11(15)9(5-7)10-6-8(14)2-4-12(10)16/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEFMFJLRXHQLEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C2=C(C=CC(=C2)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201009900 | |

| Record name | 2,2',5,5'-Tetrabromobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201009900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59080-37-4 | |

| Record name | 2,2′,5,5′-Tetrabromobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59080-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2',5,5'-Tetrabromobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059080374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',5,5'-Tetrabromobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201009900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',5,5'-TETRABROMOBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y2L95447R5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Occurrence and Spatial Temporal Distribution of 2,2 ,5,5 Tetrabromobiphenyl

Detection and Quantification in Environmental Compartments

The detection of 2,2',5,5'-tetrabromobiphenyl and other PBB congeners in the environment is a result of historical releases during their manufacture and from the disposal of products containing them. cdc.gov These compounds exhibit strong adsorption to soil and sediment, contributing to their environmental persistence. cdc.gov

This compound has been qualitatively detected in water samples from the Great Lakes region, specifically in Lake Ontario. cdc.gov While extensive recent data on its concentration in water bodies is limited, historical data from the 1970s indicated the presence of PBBs in industrial effluents and rivers near manufacturing plants. cdc.gov For instance, PBB concentrations in the Pine River downstream from the Michigan Chemical Corporation plant ranged from 0.01 to 3.2 µg/L in 1974. cdc.gov

In marine environments, PBBs have been identified in marine mammals, indicating their distribution in coastal seas and the Atlantic Ocean. cdc.gov The compound this compound has been used as a performance reference compound in studies utilizing passive samplers to assess persistent organic pollutants in coastal aquatic systems. hudsonriver.orgnih.govuri.edu For example, a study in Puerto Rico used it to spike low-density polyethylene (B3416737) (PE) passive samplers for deployment in various coastal waters. nih.govuri.edu

Given their tendency to adsorb to particulate matter, PBBs are expected to accumulate in sediments. cdc.gov PBBs have been detected in sediment samples from hazardous waste sites. cdc.gov A study on the Hudson River utilized this compound in laboratory experiments to determine porewater concentrations from sediment. hudsonriver.org

Soil contamination with PBBs has been a significant issue, particularly in areas surrounding former manufacturing facilities and on farms where accidental contamination occurred. cdc.gov For example, soil concentrations at bagging and loading areas of the Michigan Chemical Corporation were as high as 3,500 and 2,500 mg/kg, respectively. cdc.gov PBBs have also been detected in soil samples collected from hazardous waste sites. cdc.gov

The bioaccumulative nature of PBBs leads to their detection in various organisms. In aquatic ecosystems, this compound has demonstrated a high bioconcentration factor (BCF). A study on guppies (Poecilia reticulata) reported a lipid weight-based BCF of 1,440,000 for this specific congener. cdc.govcdc.gov This indicates a strong tendency for the compound to accumulate in the fatty tissues of aquatic organisms.

PBBs, including various congeners, have been found in fish from the Great Lakes. cdc.gov A study on lake trout from Lakes Huron, Superior, Erie, and Ontario detected several PBB congeners, with 2,2',4,4',5,5'-hexabromobiphenyl (B1200347) (BB-153) and 2,2',4,5,5'-pentabromobiphenyl (B1595030) (BB-101) being the most prominent. cdc.govpops.int While this study did not specifically report concentrations of this compound, the presence of other PBBs highlights the contamination of the food web.

In laboratory settings, this compound has been used in bioaccumulation tests. For instance, it was employed in experiments with the sediment organism Neanthes virens to assess its uptake from dredged material. hudsonriver.org

Terrestrial Environments: Soil and Dust Matrices

Global and Regional Distribution Patterns

The distribution of PBBs, including this compound, was initially considered to be localized to the vicinity of production sites and contaminated areas, such as in Michigan. cdc.gov However, the detection of PBBs in marine mammals in the Atlantic Ocean and wildlife in the Arctic suggests long-range environmental transport. cdc.govpops.int

While comprehensive global monitoring data for specific PBB congeners like this compound is scarce, the presence of other PBBs in remote regions points to their potential for widespread, albeit low-level, distribution. pops.int

Congener Profiles of Tetrabromobiphenyls in Environmental Samples

Polybrominated biphenyls consist of 209 possible congeners, each with a different number and position of bromine atoms. cdc.govwikipedia.org The specific congener profile found in an environmental sample can provide insights into the original source of the contamination and any subsequent degradation processes.

The 42 different tetrabromobiphenyl isomers, including this compound, 3,3',5,5'-tetrabromobiphenyl, and 3,3',4,4'-tetrabromobiphenyl (B1219524), can be distinguished through analytical techniques such as gas chromatography. cdc.govwikipedia.org The commercial PBB mixture, FireMaster®, was primarily composed of hexabromobiphenyls, but also contained several tetrabromobiphenyl congeners. cdc.gov

The toxicological properties of PBB congeners can vary significantly based on their structure. For example, 3,3',4,4'-tetrabromobiphenyl has shown weak tumor-initiating activity in a rat liver bioassay, while this compound is considered a relatively non-toxic congener that does not induce certain biological effects like AHH induction. inchem.orgscispace.com The photolytic degradation of higher brominated PBBs, such as the main component of FireMaster BP-6 (2,2',4,4',5,5'-hexabromobiphenyl), can lead to the formation of lower brominated congeners, including tetrabromobiphenyls. cdc.gov One expected photolysis product is 3,3',4,4'-tetrabromobiphenyl. cdc.gov

The table below presents a summary of detection information for this compound.

| Environmental Compartment | Location/Organism | Type of Data | Finding |

| Freshwater | Lake Ontario | Qualitative Detection | This compound qualitatively detected. cdc.gov |

| Marine Water | Coastal Aquatic Systems (Puerto Rico) | Methodological Use | Used as a performance reference compound in passive samplers. nih.govuri.edu |

| Sediment | Hudson River | Laboratory Experiment | Used to determine porewater concentrations. hudsonriver.org |

| Biota (Fish) | Guppy (Poecilia reticulata) | Laboratory Study | High bioconcentration factor (1,440,000) observed. cdc.govcdc.gov |

| Biota (Invertebrate) | Neanthes virens | Laboratory Bioaccumulation Test | Used to assess uptake from dredged material. hudsonriver.org |

Dominance and Variability of this compound within Environmental Mixtures

The prevalence and concentration of this compound can vary significantly within environmental mixtures depending on the sample matrix, location, and the specific sources of PBB contamination.

In commercial PBB formulations such as FireMaster®, the dominant congeners are typically more highly brominated, particularly 2,2',4,4',5,5'-hexabromobiphenyl (PBB 153). cdc.govpops.int Tetrabromobiphenyls are generally found in smaller proportions in these technical mixtures. researchgate.net However, the congener profile found in environmental samples often differs from that of the original commercial products. inchem.org This is partly due to processes like photodecomposition, where higher brominated PBBs can undergo reductive debromination in the environment, leading to the formation of lower brominated congeners like this compound. cdc.govsemanticscholar.org

Research on fish from Polish markets, with origins in the Baltic and North Seas, revealed that tetrabromobiphenyls were among the most dominant PBB congener groups in some species. researchgate.net In several fish species, including gilthead seabream, grey gurnard, herring, and scarp, the concentration of this compound (PBB 52) was found to be comparable, indicating a certain level of consistency in its bioaccumulation across these species. researchgate.netresearchgate.net This suggests that despite its lower percentage in commercial products, its environmental degradation pathways and bioaccumulation potential make it a significant congener in certain biota.

The bioaccumulation potential of this compound is notably high. A study on its bioconcentration in guppies (Poecilia reticulata) reported a lipid weight-based bioconcentration factor (BCF) of 1,440,000. cdc.govcdc.gov This value was considerably higher than that of other PBB congeners tested in the same study, such as 4,4'-dibromobiphenyl (B48405) and 2,2',4,4',6,6'-hexabromobiphenyl (B1203065), highlighting its significant capacity to accumulate in aquatic organisms. cdc.govcdc.gov

Data Tables

Table 1: Concentration of this compound (PBB 52) in Various Fish Species This table shows the concentration of PBB 52 found in the muscle tissue of different fish species from the North and Baltic Seas. (Data sourced from Gieroń et al., 2010) researchgate.netresearchgate.net

| Fish Species | Origin | PBB 52 Concentration (pg/g wet weight) |

| Gilthead seabream | North Sea | 211 |

| Grey gurnard | North Sea | 185 |

| Herring | North Sea | 212 |

| Scarp | North Sea | 240 |

| Atlantic salmon | North Sea | 10 |

| Carp | Poland (Freshwater) | 0.28 |

| Trout | Poland (Baltic Sea) | 2.6 |

Table 2: Bioconcentration Factors (BCF) of Selected PBB Congeners in Guppies (Poecilia reticulata) This table compares the lipid weight-based bioconcentration factor of this compound with other PBB congeners. (Data sourced from Gobas et al., 1989, as cited in ATSDR, 2004) cdc.govcdc.gov

| PBB Congener | Lipid Weight-Based BCF |

| 4,4'-Dibromobiphenyl | 269,000 |

| 2,4,6-Tribromobiphenyl (B167079) | 115,000 |

| This compound | 1,440,000 |

| 2,2',4,4',6,6'-Hexabromobiphenyl | 708,000 |

Table 3: Summary of Environmental Detection of this compound This table summarizes the environmental matrices where this compound has been detected.

| Environmental Matrix | Location/Study | Notes |

| Water | Lake Ontario | Qualitatively detected. cdc.gov |

| Sediment | Osaka Bay, Japan | Detected in sediment cores from <1920-1970 layers. researchmap.jp |

| Biota (Fish) | North Sea, Baltic Sea | Quantified in multiple fish species. researchgate.net |

| Biota (Guppies) | Laboratory Study | High bioconcentration factor observed. cdc.govcdc.gov |

Environmental Fate and Transport Dynamics of 2,2 ,5,5 Tetrabromobiphenyl

Persistence and Environmental Longevity

Polybrominated biphenyls are known for their resistance to degradation, leading to long-term persistence in the environment. pops.intinchem.org The degradation of PBBs through purely abiotic chemical reactions, excluding photochemical processes, is considered unlikely. pops.int While laboratory studies have shown that PBBs can be broken down by ultraviolet radiation, the rates and extent of these photolytic reactions under real-world environmental conditions have not been thoroughly determined. inchem.org Field observations suggest a high persistence of the original PBB compounds or their partial degradation into less brominated, and sometimes more toxic, products. pops.intinchem.org

In soil, the fate of PBBs is influenced by the specific conditions. For instance, in soils with high concentrations of FireMaster®, a commercial PBB mixture, "significant" but incomplete degradation of hexabromobiphenyl was observed over several years. pops.int However, in soils with lower PBB concentrations, the degradation rate was much slower. pops.int Follow-up studies conducted over a three-year period after the cessation of PBB production showed no significant decrease in PBB levels in river sediments. pops.int In laboratory experiments, PBB mixtures have demonstrated considerable resistance to microbial degradation, suggesting a degradation half-life in soil and sediment of greater than six months. pops.int

Bioaccumulation and Biomagnification Mechanisms

The lipophilic nature of 2,2',5,5'-Tetrabromobiphenyl drives its tendency to accumulate in living organisms, a process known as bioaccumulation, and to become more concentrated at higher levels of the food chain, known as biomagnification. inchem.org

In aquatic environments, PBBs can be taken up by organisms directly from the water through their gills and skin, as well as through the consumption of contaminated food. sfu.ca Due to their high lipid solubility, these compounds preferentially accumulate in fatty tissues. inchem.org

The bioconcentration factor (BCF), which is the ratio of the chemical concentration in an organism to the concentration in the surrounding water, is a key measure of bioaccumulation potential. For PBBs with up to six bromine atoms, the BCF tends to increase with the degree of bromination. cdc.gov However, for PBBs with more than six bromine atoms, the BCF may decrease. cdc.gov

Experimental studies have determined a wide range of BCF values for various PBB congeners in different fish species. For this compound, a lipid weight-based BCF of 1,440,000 has been reported in guppies (Poecilia reticulata). cdc.govcdc.gov This high value indicates a very strong potential for this compound to accumulate in aquatic life.

The following table presents lipid weight-based BCF values for several PBB congeners in guppies.

| Compound | Lipid Weight-Based BCF |

| 4,4'-Dibromobiphenyl (B48405) | 269,000 |

| 2,4,6-Tribromobiphenyl (B167079) | 115,000 |

| This compound | 1,440,000 |

| 2,2',4,4',6,6'-Hexabromobiphenyl (B1203065) | 708,000 |

| Data from Gobas et al. (1989) as cited in ATSDR (2004). cdc.govcdc.gov |

Once absorbed, PBBs are distributed throughout the body, with the highest concentrations typically found in adipose tissues and the liver. inchem.org The persistence of these compounds in biological systems is high, as they are not easily metabolized or excreted. inchem.org

Transfer and Amplification through Trophic Levels

This compound, like other persistent organic pollutants, is subject to biomagnification, the process by which its concentration increases in organisms at successively higher levels in a food chain. sfu.ca Organisms consume contaminated prey, and the chemical, being resistant to metabolic breakdown, accumulates in their tissues, primarily in fat. inchem.org This results in predators having higher concentrations of the compound than their prey.

The process of trophic transfer begins with the uptake of the chemical from the environment (water, sediment, or soil) by organisms at the bottom of the food web, such as plankton or invertebrates. These organisms are then consumed by small fish, which are in turn eaten by larger fish, birds, and marine mammals. sfu.capops.int At each step, the concentration of this compound is amplified.

A notable example of PBB contamination and subsequent food chain transfer was the 1973 Michigan agricultural disaster, where a PBB-based fire retardant was accidentally mixed into livestock feed. epa.gov This led to the contamination of cattle, poultry, eggs, and dairy products, which then entered the human food chain. cdc.gov Studies following this incident revealed the significant potential for PBBs to move from feed to livestock and ultimately to humans, demonstrating a clear pathway of trophic transfer. pops.intcdc.gov

Research has shown that the fugacity (a measure of the chemical's escaping tendency from a phase) of chemicals like this compound can increase at each trophic level, indicating that the chemical is not only transferred but becomes more concentrated relative to the surrounding environment and the organism's food source. sfu.ca This biomagnification is most significant for highly hydrophobic and slowly clearing chemicals like this compound. sfu.ca

Influence of Congener Structure on Bioaccumulation Factors

The potential for a chemical to accumulate in an organism is quantified by the bioaccumulation factor (BAF) or bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding environment (like water). The structure of a PBB congener, including the number and position of bromine atoms, significantly influences its bioaccumulation potential. inchem.orgcdc.gov

Generally, for PBBs, bioaccumulation increases with the degree of bromination up to at least the tetrabromobiphenyls. inchem.org However, the relationship is not strictly linear and is affected by the specific arrangement of bromine atoms on the biphenyl (B1667301) rings.

For instance, the lipid weight-based BCF for this compound in guppies (Poecilia reticulata) has been determined to be 1,440,000. cdc.gov This is notably higher than the BCFs for some other PBB congeners under the same conditions, such as 4,4'-dibromobiphenyl (269,000) and 2,4,6-tribromobiphenyl (115,000), but lower than that of 2,2',4,4',6,6'-hexabromobiphenyl (708,000). cdc.gov This data suggests that while a higher degree of bromination can lead to higher bioaccumulation, the substitution pattern is a critical determinant.

The position of bromine atoms affects the molecule's planarity and its susceptibility to metabolism. Congeners with fewer ortho-substituted bromine atoms (at positions 2, 2', 6, and 6') tend to be more planar. nih.gov The structure of this compound, with two ortho bromines, influences its environmental behavior and bioaccumulation. PBBs with six or fewer bromine atoms tend to bioconcentrate in aquatic organisms, whereas more highly brominated congeners like octabromo- and decabromobiphenyl (B1669990) show less significant bioconcentration in fish, possibly due to lower absorption efficiency. cdc.gov

Interactive Data Table: Bioaccumulation Factors of Selected PBB Congeners

| PBB Congener | Degree of Bromination | Lipid Weight-Based BCF in Guppies (Poecilia reticulata) |

|---|---|---|

| 4,4'-Dibromobiphenyl | 2 | 269,000 |

| 2,4,6-Tribromobiphenyl | 3 | 115,000 |

| This compound | 4 | 1,440,000 |

| 2,2',4,4',6,6'-Hexabromobiphenyl | 6 | 708,000 |

Source: Gobas et al. 1989, as cited in ATSDR 2004 cdc.gov

This table clearly illustrates the significant bioaccumulation potential of this compound compared to other lower brominated congeners. The structural characteristics of PBBs, particularly the degree and pattern of bromine substitution, are key factors governing their environmental fate and the extent to which they are amplified in food webs. inchem.org

Transformation and Degradation Pathways of 2,2 ,5,5 Tetrabromobiphenyl

Photolytic Transformation Processes

Photolysis, or degradation by light, is a dominant transformation process for polybrominated biphenyls (PBBs), including 2,2',5,5'-tetrabromobiphenyl. cdc.govcdc.gov This process typically involves the stepwise removal of bromine atoms, a reaction known as reductive debromination.

In solution, particularly in solvents capable of proton transfer, PBBs undergo photolytic degradation through reductive debromination. cdc.gov This process involves the absorption of light energy, leading to the cleavage of carbon-bromine bonds. The order of debromination can vary depending on the specific PBB congener and the reaction conditions. For some PBBs, the preferential loss of bromine atoms occurs from the ortho positions (2, 2', 6, and 6' positions) of the biphenyl (B1667301) rings. cdc.gov However, for other PBBs, debromination at the para position has been observed to be more favorable. nih.gov Computational studies have suggested that for PBBs where both benzene (B151609) rings are substituted with bromine atoms, the order of photolytic debromination may differ from those with bromine on only one ring. mdpi.com

The mechanism often involves the formation of reactive radical species. For instance, the phototransformation of certain bromophenols, which can be precursors to hydroxylated PBBs, has been shown to proceed through the formation of bromophenoxyl radicals. nih.govnih.gov These radicals can then undergo coupling reactions to form more complex products. nih.govnih.gov

The photolysis of tetrabromobiphenyls and other PBBs results in the formation of a variety of lower-brominated biphenyls. For example, the irradiation of 2,2',4,4',5,5'-hexabromobiphenyl (B1200347) has been shown to produce pentabromobiphenyls and tetrabromobiphenyls. cdc.govsemanticscholar.org

Specific photoproducts identified from the photolysis of various PBB congeners include:

Pentabromobiphenyls: Formed through the loss of one bromine atom. For example, 2,4,5,2',5'-pentabromobiphenyl is formed via para debromination of 2,4,5,2',4',5'-hexabromobiphenyl. nih.gov

Tetrabromobiphenyls: Formed as secondary photoproducts from the debromination of pentabromobiphenyls. Examples include 3,4,3',4'-tetrabromobiphenyl, 2,5,2',5'-tetrabromobiphenyl, and 2,4,2',5'-tetrabromobiphenyl. nih.gov

Dihydroxylated polybrominated biphenyls (di-OH-PBBs): These have been identified as novel photoproducts from the UV irradiation of bromophenols in aqueous solutions. nih.govnih.gov For instance, 4,4'-di-OH-PBB80 has been tentatively identified as a photoproduct. nih.govnih.gov

The following table summarizes some identified phototransformation products from various PBBs.

| Parent Compound | Phototransformation Product | Reaction Type | Reference |

| 2,4,5,2',4',5'-Hexabromobiphenyl | 2,4,5,2',5'-Pentabromobiphenyl | para-Debromination | nih.gov |

| 2,4,5,2',4',5'-Hexabromobiphenyl | 2,4,5,3',4'-Pentabromobiphenyl | ortho-Debromination | nih.gov |

| 2,4,5,3',4'-Pentabromobiphenyl | 3,4,3',4'-Tetrabromobiphenyl | ortho-Debromination | nih.gov |

| 2,4,5,2',5'-Pentabromobiphenyl | 2,5,2',5'-Tetrabromobiphenyl | para-Debromination | nih.gov |

| 2,4,5,2',5'-Pentabromobiphenyl | 2,4,2',5'-Tetrabromobiphenyl | meta-Debromination | nih.gov |

| 2,6-Dibromophenol | 4,4'-di-OH-PBB80 | Dimerization/Debromination | nih.govnih.gov |

The rate of photodegradation of PBBs is influenced by the light spectrum and the surrounding environmental matrix. PBBs are readily degraded by ultraviolet (UV) radiation under laboratory conditions. inchem.orginchem.org For example, the irradiation of 2,2',4,4',5,5'-hexabromobiphenyl in methanol (B129727) with wavelengths greater than 286 nm led to its degradation. cdc.gov

Environmental matrices can significantly affect photodegradation. The presence of organic solvents that can act as proton donors, such as methanol or hexane (B92381), facilitates reductive debromination. cdc.govnih.govsemanticscholar.org In natural environments, PBBs are often adsorbed to soil and sediment particles. cdc.gov While photolysis of PBBs on surface soil is known to occur, the extent to which this process happens for particle-sorbed PBBs in the atmosphere is not well understood due to a lack of information. cdc.gov The presence of dissolved organic matter and other substances in natural waters can also influence phototransformation pathways, for instance by promoting the formation of reactive species. acs.org

Identification and Characterization of Phototransformation Products

Biodegradation Pathways

Biodegradation of PBBs, including this compound, is generally a slow process, with higher brominated congeners being more resistant to microbial attack. cdc.govpops.int However, under certain conditions, microbial degradation can occur, leading to the transformation of these persistent pollutants.

In soil and sediment, the biodegradation of PBBs is often limited. Laboratory studies have shown that mixtures of PBBs are fairly resistant to microbial degradation. inchem.orgpops.int However, some degradation of the major hexa- and heptabromobiphenyl congeners has been observed over long periods (6 months to a year). inchem.org

Anaerobic conditions appear to be more favorable for the biodegradation of higher substituted PBBs. cdc.govpops.int Microorganisms in river sediments have been shown to biodegrade PBBs through reductive debromination, primarily at the meta and para positions, with no observed removal of ortho-bromines. cdc.govnih.gov For example, PBB-153 (2,2',4,4',5,5'-hexabromobiphenyl) can be anaerobically debrominated to produce tetrabromobiphenyl congeners, including PBB-49 (this compound). mdpi.com These tetrabromobiphenyls can be further debrominated to tribromobiphenyls like PBB-17 and PBB-18, and eventually to lower brominated congeners like PBB-4 and biphenyl. mdpi.com

In contrast, aerobic biodegradation of highly brominated PBBs is generally considered insignificant. cdc.govpops.int However, lower brominated biphenyls may undergo aerobic degradation. cdc.govpops.int The presence of high concentrations of PBBs and other contaminants may inhibit microbial degradation in heavily polluted areas. cdc.gov

The following table outlines the microbial degradation pathways for a highly brominated PBB.

| Parent Compound | Degradation Product | Condition | Reference |

| PBB-153 (2,2',4,4',5,5'-Hexabromobiphenyl) | PBB-49 (this compound) | Anaerobic | mdpi.com |

| PBB-49 (this compound) | PBB-17 (a tribromobiphenyl) | Anaerobic | mdpi.com |

| PBB-49 (this compound) | PBB-18 (a tribromobiphenyl) | Anaerobic | mdpi.com |

| PBB-17 and PBB-18 | PBB-4 (a dibromobiphenyl) | Anaerobic | mdpi.com |

| PBB-4 | PBB-1 (a monobromobiphenyl) | Anaerobic | mdpi.com |

| PBB-1 | Biphenyl | Anaerobic | mdpi.com |

Phytoremediation, the use of plants to clean up contaminated environments, has been explored as a potential strategy for soils contaminated with PBBs. Studies have examined the potential of grasses, such as Johnson grass and Canadian wildrye, to remediate soil contaminated with this compound. nih.govepa.gov

The uptake of PBBs from soil by plants via translocation is generally considered insignificant due to their strong adsorption to soil particles. cdc.gov However, plant-microbe interactions in the rhizosphere (the soil region around plant roots) may play a role in the degradation of PBBs. The increased microbial activity in the rhizosphere could potentially enhance the biodegradation of these compounds. While research in this area is ongoing, the combination of plant and microbial processes holds promise for the remediation of PBB-contaminated sites. nih.govarizona.edu

Characterization of Microbial Degradation Products

Microbial activity plays a role in the transformation of this compound, primarily through reductive debromination under anaerobic conditions. In these environments, microorganisms can remove bromine atoms from the biphenyl structure, leading to the formation of lower-brominated biphenyls.

For instance, studies on the anaerobic degradation of more highly brominated PBBs, such as PBB-153 (2,2',4,4',5,5'-hexabromobiphenyl), have shown that PBB-52 is one of the resulting tetrabromobiphenyl congeners. mdpi.com This occurs as microorganisms preferentially remove bromine atoms from the meta and para positions. mdpi.comcdc.gov Further microbial action on PBB-52 can lead to the formation of PBB-18 (2,5,2'-tribromobiphenyl) through the removal of another bromine atom. mdpi.com

It has been noted that microorganisms capable of debrominating PBBs have been found in sediments downstream from highly contaminated areas, suggesting that high contaminant concentrations may inhibit this microbial activity. cdc.gov While anaerobic debromination has been observed, complete mineralization of brominated biphenyls is not always achieved. cdc.gov

The following table summarizes the microbial degradation pathway involving this compound.

| Precursor Compound | Degradation Process | Resulting Product |

| PBB-153 (2,2',4,4',5,5'-Hexabromobiphenyl) | Reductive Debromination | This compound (PBB-52) |

| This compound (PBB-52) | Reductive Debromination | PBB-18 (2,5,2'-Tribromobiphenyl) |

Biotransformation in Biological Systems (Mechanistic Studies)

Once absorbed by living organisms, this compound can undergo metabolic transformations. These processes are primarily aimed at increasing the water solubility of the compound to facilitate its excretion.

Metabolic debromination is a key transformation pathway for PBBs within biological systems. This process involves the enzymatic removal of bromine atoms. The rate and extent of debromination can be influenced by the bromine substitution pattern on the biphenyl rings. nih.gov Congeners with fewer bromine atoms are more readily metabolized. nih.gov

The primary mechanism for this transformation is often mediated by cytochrome P-450 dependent monooxygenases. nih.gov These enzymes can catalyze the removal of bromine atoms, leading to the formation of lower-brominated congeners. This process is crucial as the resulting metabolites may have different toxicological profiles compared to the parent compound.

Following or in conjunction with debromination, hydroxylation is a major metabolic pathway for PBBs. inchem.org This reaction introduces one or more hydroxyl (-OH) groups onto the biphenyl structure, further increasing water solubility. The hydroxylation process can occur through arene oxide intermediates or by direct hydroxylation. inchem.org

The resulting hydroxylated metabolites are the main metabolic products found in animals. inchem.org For example, the metabolism of the commercial PBB mixture FireMaster® BP-6 in pigs yielded a monohydroxypentabromobiphenyl. inchem.org While specific hydroxylated metabolites of this compound are not extensively detailed in the provided search results, the general pathway for PBBs involves the formation of these hydroxylated derivatives which are then more readily eliminated, primarily through the urine. nih.gov

The metabolism of PBBs, including this compound, exhibits significant differences across various animal species. inchem.org These variations can be attributed to differences in the activity and types of metabolic enzymes, such as cytochrome P450 isozymes, present in different species. nih.gov

For instance, studies on the in vitro metabolism of a hexachlorobiphenyl (a structurally similar compound) using liver microsomes from rats, hamsters, and guinea pigs revealed that guinea pig microsomes were significantly more active in metabolizing the compound compared to those from rats and hamsters. nih.gov This suggests that the metabolic fate of PBBs can vary considerably depending on the animal species.

PBBs are primarily eliminated in the feces of humans, rats, rhesus monkeys, pigs, cows, and chickens. inchem.org However, the rate of elimination is generally slow. inchem.org In lactating mammals and egg-laying birds, excretion through milk and eggs are also significant elimination routes. sci-hub.se

Hydroxylation Pathways and Metabolite Identification

Thermolytic Transformations (Relevance to Environmental Release)

The heating of PBBs, such as during accidental fires or improper incineration of waste containing these flame retardants, can lead to the formation of highly toxic byproducts.

Under certain pyrolysis conditions, PBBs can be transformed into polybrominated dibenzofurans (PBDFs). inchem.org The oxidation of PBBs is a hypothesized pathway for the formation and environmental dispersion of these notorious compounds. murdoch.edu.au The formation of PBDFs from PBBs can occur through a facile mechanism involving a series of highly exothermic reactions. murdoch.edu.au

Investigations into the pyrolysis of the commercial PBB mixture FireMaster® BP-6 have shown that in the absence of oxygen, the primary products are bromobenzenes and lower brominated biphenyls, with no formation of polybrominated furans. inchem.org However, under other conditions, the formation of PBDFs is a significant concern. inchem.org The toxicity of these thermal decomposition products can be greater than the original PBBs. inchem.org

Influence of Temperature and Oxygen Availability on Pyrolysis Products

The thermal degradation of this compound, a congener of polybrominated biphenyls (PBBs), is significantly dictated by the prevailing temperature and the amount of available oxygen. Research into the pyrolysis of PBB mixtures, such as FireMaster BP-6, provides critical insights into the transformation pathways of its individual components. These studies demonstrate that both temperature and oxygen concentration are pivotal in determining the nature and distribution of the resulting degradation products. inchem.orginchem.orgnih.govnih.gov

In general, the pyrolysis of PBBs can proceed through two primary pathways depending on the presence or absence of oxygen: reductive debromination under anaerobic (pyrolytic) conditions and oxidative degradation leading to the formation of oxygenated products, including polybrominated dibenzofurans (PBDFs), under aerobic (combustion) conditions. inchem.orginchem.orgnih.gov

Influence of Temperature

Temperature is a critical parameter that governs the extent of degradation and the types of products formed during the pyrolysis of PBBs. At lower temperatures, the degradation is often incomplete, while higher temperatures promote more extensive breakdown of the parent molecule.

Under pyrolytic conditions (in the absence of oxygen), studies on PBB mixtures like FireMaster BP-6 at temperatures ranging from 600°C to 900°C have shown the formation of bromobenzenes and PBBs with a lower degree of bromination. inchem.orginchem.orgnih.govnih.gov This suggests that at these temperatures, the primary degradation mechanism is the cleavage of carbon-bromine bonds, leading to debromination.

In the presence of air, the thermolysis of FireMaster BP-6 between 400°C and 600°C has been reported to produce 2,3,7,8-tetrabromodibenzofuran. nih.gov As the temperature increases in an oxygen-rich environment, the formation of various PBDFs is enhanced. For instance, pyrolysis of FireMaster BP-6 in the presence of oxygen at temperatures between 700°C and 900°C yielded a range of di- to heptabromodibenzofurans. inchem.orginchem.orgnih.gov

Influence of Oxygen Availability

The availability of oxygen fundamentally alters the chemical reactions that occur during the thermal decomposition of this compound and other PBBs.

Anaerobic Conditions (Pyrolysis): In an inert atmosphere, such as nitrogen, the pyrolysis of PBB mixtures primarily results in reductive debromination. This process involves the removal of bromine atoms from the biphenyl structure, leading to the formation of less-brominated biphenyls and various bromobenzenes. inchem.orginchem.orgnih.govnih.gov Crucially, under these conditions, the formation of polybrominated dibenzofurans (PBDFs) is not observed. inchem.orginchem.orgnih.govnih.gov

Aerobic Conditions (Oxidative Pyrolysis/Combustion): In contrast, when PBBs are heated in the presence of oxygen, a different and more hazardous set of products is formed. The oxidative environment facilitates the formation of PBDFs, which are structurally similar to the highly toxic polychlorinated dibenzofurans (PCDFs). inchem.orginchem.orgnih.govannualreviews.org The presence of oxygen enables the intramolecular cyclization involving a bromine substituent and the ether linkage that is not present in the original PBB structure, but is formed during the oxidation process. This leads to the generation of various PBDF congeners. inchem.orginchem.orgnih.gov

The following data tables summarize the general findings from studies on PBB mixtures, which can be considered indicative of the behavior of this compound under similar conditions.

Table 1: Pyrolysis Products of PBB Mixtures under Anaerobic Conditions

| Temperature Range | Key Products | Observations |

| 600°C - 900°C | Lower brominated biphenyls, Bromobenzenes | No formation of polybrominated dibenzofurans (PBDFs) was detected. inchem.orginchem.orgnih.govnih.gov |

Table 2: Pyrolysis Products of PBB Mixtures under Aerobic Conditions

| Temperature Range | Key Products | Observations |

| 400°C - 600°C | 2,3,7,8-Tetrabromodibenzofuran | Formation of specific toxic PBDF congeners can occur at lower temperature ranges in the presence of air. nih.gov |

| 700°C - 900°C | Di- to Heptabromodibenzofurans | A mixture of various PBDFs is formed, with the degree of bromination varying. inchem.orginchem.orgnih.gov |

Advanced Analytical Methodologies for 2,2 ,5,5 Tetrabromobiphenyl

Sample Preparation Techniques

Effective sample preparation is paramount to isolate 2,2',5,5'-Tetrabromobiphenyl from the sample matrix and remove interfering substances that could compromise analytical accuracy.

Extraction from Complex Environmental Matrices (e.g., solid-phase extraction)

The initial step in analyzing this compound from environmental samples like soil, sediment, and biological tissues involves extraction. cdc.gov PBBs are typically separated from these matrices by extraction with organic solvents. cdc.gov

Commonly employed techniques include:

Soxhlet Extraction: This is a widely used liquid-solid extraction technique for solid samples. cdc.gov For instance, a mixture of acetone (B3395972) and hexane (B92381) (1:1) can be used to extract PBBs from soil and sediment samples over an extended period. researchgate.net

Accelerated Solvent Extraction (ASE): This is a more modern technique that utilizes elevated temperatures and pressures to achieve faster and more efficient extractions with reduced solvent consumption compared to traditional methods. cdc.gov

Solid-Phase Extraction (SPE): SPE is a versatile technique for extracting and concentrating analytes from liquid samples. While not explicitly detailed for this compound in the provided results, it is a common method for sample preparation of similar organic pollutants.

For water samples, liquid-liquid extraction with solvents like methylene (B1212753) chloride at a low pH is a viable approach. settek.com In some applications, such as the analysis of PBBs in passive samplers made of low-density polyethylene (B3416737) (LDPE), a cold extraction with n-hexane and dichloromethane (B109758) is performed. hudsonriver.org

Cleanup and Fractionation Methodologies for Interfering Compounds

Following extraction, cleanup steps are crucial to remove co-extracted matrix components that can interfere with the analysis.

Key cleanup techniques include:

Adsorption Chromatography: This often involves passing the extract through a column packed with an adsorbent like Florisil or silica (B1680970) gel. inchem.org For example, a two-layered column with activated silica and silica-sulfuric acid can be effective in removing interfering compounds from serum extracts.

Gel Permeation Chromatography (GPC): GPC is used to separate analytes based on their size, effectively removing large molecules like lipids. researchgate.net

Sulfur Removal: For sediment samples, which can have high sulfur content, treatment with activated copper powder is a common method to eliminate sulfurous compounds that can interfere with chromatographic analysis. researchgate.netintoloscerritoswetlands.org

Chromatographic Separation Techniques

Chromatography is the core of the analytical process, separating this compound from other PBB congeners and remaining matrix components.

Gas Chromatography (GC) Applications and Column Selection

Gas chromatography (GC) is the standard technique for the analysis of PBBs due to their volatility and thermal stability. thermofisher.com

Column Selection: The choice of the GC column is critical for achieving the desired separation.

Non-polar columns: A DB-5 column, which has a stationary phase of 95% dimethyl and 5% diphenyl-polysiloxane, is commonly used for the analysis of phenolic derivatives and can be applied to PBBs. oup.com

Specialized columns: For the analysis of polybrominated diphenyl ethers (PBDEs), which are structurally similar to PBBs, a TraceGOLD™ TG-PBDE capillary column has been shown to provide good separation. thermofisher.com EPA Method 8041A suggests the use of wide-bore fused-silica open-tubular columns for analyzing phenols, and this approach can be adapted for PBBs. settek.comepa.gov A dual-column approach, using two columns of different polarities, can enhance separation and confirmation of analytes. settek.comepa.gov

Internal Standards: To ensure accurate quantification, internal standards are often used. This compound itself has been used as an internal standard for the analysis of other PBBs in mammalian tissues and fluids. nih.govoup.com For the analysis of phenols, a solution containing 2,5-dibromotoluene (B165575) and this compound can be used as an internal standard. settek.comepa.gov

Liquid Chromatography (LC) Techniques for Specific Metabolites

While GC is the primary tool for the parent compound, liquid chromatography (LC) is particularly useful for analyzing more polar metabolites of PBBs.

High-performance liquid chromatography (HPLC) coupled with a diode-array detector has been optimized for the quantification of biphenyls and their metabolites. scielo.br For instance, a reverse-phase HPLC with a Luna C18 column and a mobile phase of water and acetonitrile (B52724) has been successfully used. scielo.br

For hydroxylated metabolites of similar compounds like polybrominated diphenyl ethers (PBDEs), ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (UPLC/MS) has been validated. scirp.orgsemanticscholar.org This method often employs a C18 column with a gradient elution of methanol (B129727) and water containing a small amount of formic acid. scirp.orgsemanticscholar.org

A sensitive method using high-performance liquid chromatography coupled to negative atmospheric pressure chemical ionization tandem mass spectrometry (APCI-LC/MS/MS) has been developed for halogenated natural products, including a dimethoxylated tetrabromobiphenyl, demonstrating the potential of LC-MS/MS for related compounds. acs.org

Spectrometric Detection and Quantification Methods

Following chromatographic separation, spectrometric detectors are used for the identification and quantification of this compound.

Commonly used detectors include:

Electron Capture Detector (ECD): GC-ECD is a highly sensitive method for detecting halogenated compounds like PBBs. inchem.orgnih.govoup.com

Mass Spectrometry (MS): GC-MS is a powerful technique that provides both quantification and structural information, confirming the identity of the analyte. inchem.orgsemanticscholar.org High-resolution mass spectrometry (HR-MS) offers even greater specificity. Different ionization techniques can be employed, such as electron ionization (EI) and negative chemical ionization (NCI-MS). thermofisher.comnist.gov For quantification, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes are often used to enhance sensitivity and selectivity. acs.org

Tandem Mass Spectrometry (MS/MS): This technique provides an additional level of selectivity and is particularly useful for complex matrices. acs.org

The combination of these advanced analytical methodologies allows for the reliable and accurate determination of this compound in a wide range of samples, which is essential for environmental monitoring and research.

Mass Spectrometry (MS) and Tandem MS (MS/MS) for Trace Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone for the analysis of polybrominated biphenyls (PBBs). chromatographyonline.com For enhanced selectivity and sensitivity, particularly at trace levels, tandem mass spectrometry (GC-MS/MS) is employed. nih.gov This technique significantly reduces matrix interference, which is a common issue in complex environmental and biological samples. afmps.be

In a typical GC-MS/MS setup, the molecular ion of the target analyte is selected as the precursor ion. afmps.be This precursor ion is then fragmented through collision-induced dissociation (CID), and specific product ions are monitored. afmps.beiarc.fr This process, known as multiple reaction monitoring (MRM), allows for highly selective and sensitive quantification. nih.gov A highly sensitive and selective analytical method using gas chromatography with electron ionization-tandem mass spectrometry (GC–EI–MS-MS) has been developed for quantifying several PBBs, including PBB-52, in human serum. nih.gov This method demonstrates the capability to detect PBB-52 at very low concentrations, with limits of detection (LODs) in the picogram-per-milliliter (pg/mL) range. nih.govresearchgate.net

Detailed research has established specific MRM transitions for PBB-52, optimizing the collision energy to produce characteristic fragment ions for reliable identification and quantification. nih.govresearchgate.net

Table 1: GC-MS/MS Parameters for this compound (PBB-52) Analysis This interactive table provides typical parameters used in the trace analysis of PBB-52 via GC-MS/MS.

| Parameter | Value | Source |

|---|---|---|

| Analyte | PBB-52 | nih.govresearchgate.net |

| Precursor Ion (m/z) | 388.8 | nih.gov |

| Product Ion 1 (m/z) | 309.8 | nih.gov |

| Collision Energy 1 (eV) | 35 | nih.gov |

| Product Ion 2 (m/z) | 150.1 | nih.gov |

Electron Capture Detection (ECD) for Quantitative Analysis

Gas chromatography with an electron capture detector (GC-ECD) is a classic and widely used technique for the quantitative analysis of halogenated compounds like PBBs. cdc.govmeasurlabs.com The ECD is highly sensitive to electrophilic substances, making it particularly suitable for detecting compounds containing bromine. umich.educhromatographyonline.com Historically, GC-ECD was the primary analytical technique for PBB analysis in environmental and biological samples following the Michigan contamination incident. nih.govcdc.gov

The detector operates by measuring a decrease in a constant baseline current caused by the capture of electrons by electronegative analytes eluting from the GC column. measurlabs.comchromatographyonline.com This response is proportional to the concentration of the analyte. GC-ECD offers excellent sensitivity, often reaching picogram levels, but can be susceptible to co-eluting interferences from other halogenated compounds, which may lead to false positives or overestimation. measurlabs.comumich.eduresearchgate.net Therefore, while powerful for quantification, its results often require confirmation by a more specific detector like a mass spectrometer. nist.gov The ECD has a limited linear range, necessitating calibration for each analytical run. tdi-bi.com

High-Resolution Mass Spectrometry for Isomer Differentiation

One of the significant analytical hurdles in PBB analysis is the existence of 209 possible congeners, many of which are isomers. researchgate.net Differentiating this compound from its other tetrabromobiphenyl isomers is critical, as toxicity can vary significantly between congeners. Standard mass spectrometers with unit resolution may not be able to distinguish between isomers that co-elute chromatographically, as they share the same nominal mass. nih.gov

High-resolution mass spectrometry (HRMS) provides the necessary mass accuracy and resolving power to overcome this challenge. nih.govepa.govepa.gov By measuring the mass-to-charge ratio (m/z) of ions with high precision (typically to four or five decimal places), HRMS can distinguish between isomers based on their exact masses, which differ slightly due to the mass defect of their constituent atoms. nih.gov Techniques such as GC-HRMS have been successfully applied to the analysis of PBBs in various samples, including fish tissue. epa.govepa.gov The high resolving power (typically >10,000) of HRMS instruments, like Orbitrap or time-of-flight (TOF) analyzers, allows for the separation of target analyte signals from isobaric interferences, ensuring more accurate identification and quantification. nih.govthermofisher.comnih.gov

Quality Assurance and Quality Control in Analysis

Rigorous quality assurance and quality control (QA/QC) procedures are essential for generating reliable and defensible data in the analysis of this compound. These procedures ensure the accuracy, precision, and reproducibility of the analytical method.

Application of Internal and Surrogate Standards for this compound

To account for analyte loss during sample preparation and instrumental analysis, internal and surrogate standards are incorporated into the analytical workflow. settek.comepa.gov

Internal Standards are added to the sample extract just before instrumental analysis to correct for variations in injection volume and instrument response. 17img.cn For PBB analysis, common internal standards include other PBB congeners not expected to be in the sample or isotopically labeled compounds. nih.gov For example, 2,2',4,4',5,5'-hexabromobiphenyl (B1200347) (PBB-153) or decabromobiphenyl (B1669990) have been used for quantification purposes. nist.gov

Surrogate Standards are chemically similar to the target analytes but not present in the original sample. They are added to every sample, blank, and standard before the extraction process to monitor the efficiency and performance of the entire analytical method, from extraction and cleanup to final analysis. tdi-bi.comsettek.com For PBBs, isotopically labeled congeners, such as ¹³C-labeled PBB-153, are ideal surrogates because they have nearly identical chemical and physical properties to their native counterparts but are distinguishable by mass spectrometry. reginfo.govuliege.be Other halogenated compounds like 4,4'-dibromooctafluorobiphenyl (B165717) (DBOFB) are also used as surrogates. tdi-bi.comkats.go.kr

One study noted that this compound itself can be used as an internal standard for the quantitative analysis of other PBBs in mammalian tissues and fluids. nih.gov

Method Validation for Environmental and Biological Samples

Before an analytical method can be routinely applied, it must be thoroughly validated for the specific matrix of interest, such as soil, sediment, or human serum. researchgate.netescholarship.org Method validation establishes the performance characteristics of the method and ensures that it is fit for its intended purpose. Key validation parameters include:

Accuracy: The closeness of the measured value to the true value. It is often assessed by analyzing certified reference materials (CRMs) or by performing spike-recovery experiments on the matrix of interest at different concentrations. nih.govresearchgate.net For example, a validated method for PBBs in human serum showed accuracies ranging from 84% to 119%. nih.govescholarship.org

Precision: The degree of agreement among a series of individual measurements. It is typically expressed as the relative standard deviation (RSD) of replicate analyses. nih.govresearchgate.net Intraday and interday precision are evaluated to assess the method's reproducibility over short and long periods. RSDs of <19% are generally considered acceptable. nih.govescholarship.org

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. researchgate.net For PBB-52 in human serum, a GC-MS/MS method achieved an LOD of 0.7–6.5 pg/mL. nih.govescholarship.org

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is determined by analyzing a series of calibration standards. nih.govthermofisher.com

Selectivity/Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as isomers or matrix components. afmps.beresearchgate.net

Table 2: Examples of Method Validation Results for PBB Analysis in Various Matrices This interactive table summarizes key performance metrics from validated analytical methods for PBBs.

| Matrix | Analyte(s) | Method | Accuracy (% Recovery) | Precision (% RSD) | LOD | Source |

|---|---|---|---|---|---|---|

| Human Serum | PBB-52 & others | GC-MS/MS | 84 - 119% | <19% | 0.7 - 6.5 pg/mL | nih.govresearchgate.netescholarship.org |

| Soil | PBBs & PBDEs | GC-MS | 43.8 - 97.2% | 18 - 31% | 0.15 - 0.43 ng/g | researchgate.net |

| Human Serum | PBB-153 & others | GC-MS | - | 3% (for BDE-100) | - | uliege.be |

Mechanistic Biological Interactions of 2,2 ,5,5 Tetrabromobiphenyl

Aryl Hydrocarbon Receptor (AhR) Binding and Activation Studies

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that mediates the toxic effects of many halogenated aromatic hydrocarbons. The binding affinity and activation of this receptor are crucial determinants of the biological activity of these compounds.

Affinity of 2,2',5,5'-Tetrabromobiphenyl for AhR compared to Other Congeners (e.g., 3,3',4,4'-Tetrabromobiphenyl)

The affinity of this compound for the AhR is significantly lower than that of its coplanar congener, 3,3',4,4'-tetrabromobiphenyl (B1219524). The presence of bromine atoms in the ortho positions (2, 2', 6, 6') of the biphenyl (B1667301) rings in this compound hinders the molecule from adopting a planar conformation. This planarity is a key structural requirement for high-affinity binding to the AhR.

In contrast, 3,3',4,4'-tetrabromobiphenyl, which lacks ortho substituents, can readily assume a coplanar structure, similar to the highly toxic 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). This coplanarity allows it to bind with high affinity to the AhR. tandfonline.com Studies have shown that while 3,3',4,4'-tetrabromobiphenyl can effectively compete with radiolabeled TCDD for binding to the cytosolic receptor protein, this compound is a much weaker competitor. scispace.com In fact, the receptor affinity of non-coplanar congeners like this compound can be less than 10% of that of their coplanar counterparts.

This difference in AhR binding affinity directly correlates with the observed toxicity and biological activity of these congeners. tandfonline.com The high-affinity binding of 3,3',4,4'-tetrabromobiphenyl to the AhR initiates a cascade of events leading to a range of toxic responses. Conversely, the weak interaction of this compound with the AhR results in a significantly lower toxic potential. tandfonline.comnih.gov

Table 1: Comparison of AhR Binding Affinity for Tetrabromobiphenyl Congeners

| Compound | Structure | AhR Binding Affinity |

|---|---|---|

| This compound | Non-coplanar (ortho-substituted) | Low |

| 3,3',4,4'-Tetrabromobiphenyl | Coplanar (no ortho-substituents) | High |

Ligand-Receptor Complex Formation and Downstream Signaling Pathways

Upon binding to a ligand like a polybrominated biphenyl (PBB), the AhR, which is located in the cytoplasm in a complex with other proteins, undergoes a conformational change. This change allows the ligand-receptor complex to translocate into the nucleus. Inside the nucleus, the complex dimerizes with the AhR nuclear translocator (ARNT) protein.

This newly formed heterodimer then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) or dioxin responsive elements (DREs) in the promoter regions of target genes. This binding initiates the transcription of a battery of genes, most notably those encoding for drug-metabolizing enzymes such as the cytochrome P450s. t3db.ca

The potency of a PBB congener in activating this signaling pathway is largely dependent on its ability to bind to the AhR. High-affinity ligands, such as the coplanar 3,3',4,4'-tetrabromobiphenyl, are potent activators of this pathway, leading to robust induction of downstream genes. In contrast, weak AhR ligands like this compound are poor activators of this signaling cascade.

Enzyme Induction and Modulation in Experimental Models

The induction of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, is a well-established consequence of AhR activation by halogenated aromatic hydrocarbons.

Cytochrome P-450 Isozyme Induction (e.g., CYP1A1, CYP1A2, CYP1B1)

The induction of CYP1A1, CYP1A2, and CYP1B1 is a hallmark of AhR activation. nih.gov Studies have consistently shown that this compound is a weak inducer of these AhR-mediated CYP isozymes. nih.gov It is often characterized as a phenobarbital-type inducer, which primarily induces CYP2B enzymes, rather than a 3-methylcholanthrene-type inducer that strongly induces the CYP1A family. tandfonline.comnih.gov

In contrast, 3,3',4,4'-tetrabromobiphenyl is a potent inducer of CYP1A1 and CYP1A2, consistent with its high affinity for the AhR. cdc.gov The induction of these enzymes is a key component of the toxic response to this compound.

Alteration of Aryl Hydrocarbon Hydroxylase (AHH) and Ethoxyresorufin O-Deethylase (EROD) Activities

Aryl hydrocarbon hydroxylase (AHH) and ethoxyresorufin O-deethylase (EROD) are enzymatic activities primarily catalyzed by CYP1A1 and CYP1A2. Consequently, the induction of these activities serves as a reliable biomarker for AhR activation. nih.gov

Consistent with its weak AhR binding, this compound is a poor inducer of AHH and EROD activity. scispace.com In contrast, 3,3',4,4'-tetrabromobiphenyl is a potent inducer of AHH. tandfonline.comnih.gov This strong correlation between AHH induction and the toxic effects of PBBs further underscores the central role of the AhR in mediating their toxicity. tandfonline.comnih.gov

Table 2: Enzyme Induction Profile of Tetrabromobiphenyl Congeners

| Compound | AhR Affinity | CYP1A1/CYP1A2 Induction | AHH/EROD Induction |

|---|---|---|---|

| This compound | Low | Weak | Weak |

| 3,3',4,4'-Tetrabromobiphenyl | High | Potent | Potent |

Structure-Activity Relationships for Enzyme Induction

The structure-activity relationships for enzyme induction by PBBs are well-defined and directly linked to their ability to bind and activate the AhR. The key structural features that govern this activity are:

Coplanarity: Congeners that can adopt a planar or near-planar conformation exhibit the highest affinity for the AhR and are the most potent inducers of CYP1A enzymes. This requires the absence of bulky substituents in the ortho positions.

Halogenation Pattern: The position of the bromine atoms is critical. Substitution in the meta and para positions is generally associated with higher AhR binding affinity and greater induction potential.

This compound, with its ortho-bromine atoms, is sterically hindered from achieving coplanarity. This non-planar structure is the primary reason for its low affinity for the AhR and its weak capacity to induce CYP1A enzymes and their associated activities. scispace.com Conversely, the lack of ortho-substituents in 3,3',4,4'-tetrabromobiphenyl allows for a coplanar configuration, leading to potent AhR-mediated enzyme induction. tandfonline.com

Interactions with Endogenous Biochemical Pathways (Mechanistic Focus)

Thyroid Hormone Receptor Interaction and Antagonism by Hydroxylated Metabolites (e.g., 2,2'-dihydroxy-3,3',5,5'-tetrabromobiphenyl)

While this compound itself may not be a potent thyroid disruptor, its hydroxylated metabolites have been shown to interact with and antagonize thyroid hormone receptors. nih.govnih.gov This metabolic activation is a critical step in the endocrine-disrupting effects of some PBBs. nih.gov

A study investigating the effects of 3,3',5,5'-tetrabromobiphenyl (BB80) and its metabolite, 2,2'-dihydroxy-3,3',5,5'-tetrabromobiphenyl (OH-BB80), on the human thyroid hormone receptor β (TRβ) found that the parent compound, BB80, exhibited no agonistic or antagonistic activity. nih.gov However, its hydroxylated metabolite, OH-BB80, displayed moderate antagonistic activity. nih.gov This antagonistic action is attributed to the binding of OH-BB80 within the ligand-binding domain of the TRβ. nih.gov The interaction is stabilized by the formation of a hydrogen bond and is further influenced by electrostatic and hydrophobic interactions. nih.gov

The potency of hydroxylated PBBs as endocrine disruptors is dependent on the position of the hydroxyl group. Metabolites with a hydroxyl group in the para or meta position are generally more potent inhibitors of thyroid hormone sulfation, an important process in regulating thyroid hormone levels. nih.gov In contrast, ortho-hydroxylated PBBs are significantly less potent. nih.gov

Table 1: In Vitro Antagonistic Activity of a Hydroxylated PBB Metabolite on Human Thyroid Receptor β

| Compound | Activity | IC20 | Binding Interaction |

| 2,2'-dihydroxy-3,3',5,5'-tetrabromobiphenyl (OH-BB80) | Moderate Antagonist | 2 µmol/L | Binds to TRβ ligand-binding domain, forms hydrogen bond with Phe272. nih.gov |

| 3,3',5,5'-tetrabromobiphenyl (BB80) | No agonistic or antagonistic activity | Not applicable | No significant binding. nih.gov |

Vitamin A Metabolism Perturbations in Experimental Animals

Exposure to certain PBBs, including the commercial mixture FireMaster BP-6 which contains various congeners, has been shown to cause significant disturbances in vitamin A metabolism in experimental animals. pops.intnih.gov Chronic treatment of rats with 3,3',4,4',5,5'-hexabromobiphenyl (B155695), a potent PBB congener, resulted in a dramatic decrease in hepatic retinol (B82714) and retinyl esters. pops.int Concurrently, there was an increase in these vitamin A forms in the kidneys. pops.int These alterations suggest a profound disruption in the liver's capacity to store vitamin A and a significant change in the uptake and metabolism of vitamin A by the kidneys. pops.int While the serum concentration of retinol was not affected, the activities of enzymes involved in vitamin A esterification and hydrolysis were reduced. pops.int

Although direct studies on this compound's effect on vitamin A metabolism are less common, the broader findings with PBB mixtures and other congeners point to a class effect. The toxicity of PBBs like 3,3',4,4'-tetrabromobiphenyl was not significantly reversed by the co-administration of antioxidants like vitamin E, although vitamin E did show a temporary protective effect on growth. nih.gov

Table 2: Effects of a PBB Congener on Vitamin A Levels in Rat Tissues

| Tissue | Retinol Change | Retinyl Ester Change |

| Liver | 20-fold decrease | 23-fold decrease |

| Kidneys | 6.4-fold increase | 7.4-fold increase |

Data from a study on 3,3',4,4',5,5'-hexabromobiphenyl pops.int

Cellular Signaling Pathways Affected by this compound

The interaction of this compound and its metabolites with cellular signaling pathways is an area of ongoing research. One identified pathway is the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway, which is a key regulator of the inflammatory response. mdpi.com

In a study using zebrafish embryos, both 3,3',5,5'-tetrabromobiphenyl (BB-80) and its hydroxylated metabolite (OH-BB-80) were found to mediate immunotoxicity and inhibit embryonic development. mdpi.com Molecular docking studies suggest that both BB-80 and OH-BB-80 can interact with TLR4. mdpi.com The TLR/NF-κB pathway is a classic pro-inflammatory pathway that influences the expression of cytokines, chemokines, and adhesion molecules. mdpi.com

Furthermore, the broader class of polyhalogenated aromatic hydrocarbons, including PBBs, is known to affect various signaling pathways through their interaction with the aryl hydrocarbon receptor (AhR). nih.govtandfonline.com This receptor-mediated mechanism is a common feature for many toxic halogenated aromatics and leads to the transcriptional upregulation of a suite of genes, including those for cytochrome P-450-dependent monooxygenases like CYP1A1 and CYP1A2. nih.gov This can lead to a wide range of toxic responses. nih.gov

It has also been suggested that the antioxidant activity of some polyphenolic compounds, which share structural similarities with hydroxylated PBBs, may be due to their ability to modulate cellular signaling pathways, such as protein kinase pathways. mdpi.com

Future Research Directions and Methodological Advances for 2,2 ,5,5 Tetrabromobiphenyl

Development of Novel Analytical Approaches for Environmental Monitoring

The accurate detection and quantification of 2,2',5,5'-tetrabromobiphenyl in various environmental matrices is fundamental to assessing exposure and risk. While gas chromatography (GC) coupled with electron capture detection (ECD) or mass spectrometry (MS) are established methods, future research will focus on enhancing sensitivity, selectivity, and efficiency. epa.govepa.govinchem.org

Emerging analytical strategies aim to overcome the challenges posed by complex sample matrices and the low concentrations at which PBB-52 often occurs. researchgate.net Innovations in sample preparation, such as advanced solid-phase extraction (SPE) methods, are being developed to improve the recovery of analytes from intricate environmental samples. researchgate.net Furthermore, the use of high-resolution mass spectrometry (HRMS) offers greater specificity in distinguishing PBB congeners. epa.govepa.gov There is also potential in exploring techniques like direct probe mass spectrometry for rapid screening, although issues with reproducibility and specificity in complex environmental samples need to be addressed. epa.gov The development and availability of suitable synthetic standards for individual PBB congeners remain a critical need for accurate quantification. inchem.org

Advanced Modeling of Environmental Fate and Transport

Predicting the movement and persistence of this compound in the environment is crucial for understanding its long-term impact. Advanced computational models are becoming increasingly important tools for this purpose. These models can simulate the distribution of PBB-52 across different environmental compartments, including air, water, soil, and biota. env.go.jp

Future modeling efforts will likely incorporate more complex environmental variables and processes. env.go.jp For instance, developing quantitative structure-activity relationship (QSAR) and comparative molecular field analysis (CoMFA) models can help predict the bioconcentration, long-range transport potential, and even the infrared signal intensity of PBBs and their derivatives. mdpi.commdpi.com Such models can be used to design environmentally friendlier alternatives by predicting their environmental behavior before synthesis. mdpi.com Integrating these models with empirical data from field studies will enhance their predictive accuracy and utility in risk assessment and management. epa.govresearchgate.net

Integrated Mechanistic Studies Combining In Vitro and In Vivo Experimental Systems

Understanding the precise biological mechanisms through which this compound exerts its effects is a key area for future research. While it is known to be a weak inducer of microsomal monooxygenases, detailed mechanistic pathways remain to be fully elucidated. tandfonline.comnih.gov

Elucidation of Specific Microbial Degradation Pathways for Complex Brominated Structures

The microbial degradation of polybrominated biphenyls (PBBs) represents a potential avenue for the natural attenuation and bioremediation of contaminated sites. osti.govbohrium.com While research has shown that anaerobic microorganisms can reductively debrominate PBBs, the specific pathways and the microorganisms involved in the degradation of complex structures like this compound require further investigation. mdpi.comosti.gov

Future research should focus on identifying and characterizing the specific microbial species and enzymatic systems responsible for the breakdown of PBB-52. Studies have indicated that certain bacterial genera, such as Acetobacterium, may play a significant role in the anaerobic degradation of related compounds. nih.gov The elucidation of degradation pathways, including the identification of intermediate metabolites, is essential. deswater.comenviro.wiki Understanding these pathways will be critical for developing effective bioremediation strategies for environments contaminated with PBBs. Research into the synergistic actions of microbial communities, including both aerobic and anaerobic bacteria, could also reveal more efficient degradation processes. nih.gov

常见问题

Q. What analytical methods are recommended for detecting 2,2',5,5'-tetrabromobiphenyl in environmental or biological samples?

Answer: Gas chromatography with electron capture detection (GC-ECD) or gas chromatography-mass spectrometry (GC-MS) are standard methods. For example, GC-MS using a DB-5 or DB-1701 capillary column provides retention times of 25.16 min and 28.68 min, respectively, for this compound . Internal standards like 2,5-dibromotoluene (retention time: 3.16–3.18 min) can improve quantification accuracy . Method 8041A (EPA) is applicable for phenolic derivatives, though this compound itself is analyzed via non-polar columns due to its high lipophilicity .

Q. How should researchers prepare calibration standards for this compound in analytical workflows?

Answer: Prepare stock solutions in isooctane or cyclohexane at concentrations like 10 µg/mL, as used in certified reference materials (e.g., PBB Mix 5) . Use serial dilutions to generate a calibration curve spanning 0.1–50 µg/mL. Include a deuterated or structurally similar internal standard (e.g., 2,2',4,5'-tetrabromobiphenyl) to correct for matrix effects .

Q. What are the key considerations for sample extraction and cleanup in environmental matrices?

Answer: Solid-phase extraction (SPE) with C18 or polystyrene-divinylbenzene cartridges is effective for water samples. For passive sampling (e.g., LDPE membranes), pre-clean with hexane and use performance reference compounds (PRCs) like this compound to infer equilibrium partitioning . Lipid-rich biological samples require Soxhlet extraction with acetone/hexane (1:1), followed by sulfuric acid cleanup to remove organic interferents .

Advanced Research Questions

Q. How does the isomer-specific structure of this compound influence its toxicity compared to other brominated biphenyls?

Answer: The 2,2',5,5'-substitution pattern reduces aryl hydrocarbon receptor (AhR) binding affinity compared to 3,3',4,4'-tetrabromobiphenyl, leading to weaker induction of cytochrome P450 enzymes (e.g., CYP1A1). This correlates with lower acute toxicity in rodent models . However, its persistence in adipose tissue due to high log Kow (~6.8) necessitates long-term toxicokinetic studies .

Q. What experimental designs are optimal for assessing the environmental fate of this compound?

Answer: Use microcosm studies with soil-water systems to measure biodegradation half-lives under aerobic/anaerobic conditions. Monitor metabolites (e.g., hydroxylated derivatives) via LC-HRMS. For field studies, deploy LDPE passive samplers in water bodies and apply fugacity modeling to estimate bioaccumulation factors . Data should be compared to structurally similar compounds (e.g., PCB 52) to identify bromination-specific degradation pathways .

Q. How can researchers resolve contradictions in toxicity data between in vitro and in vivo models?

Answer: Discrepancies often arise from differences in metabolic activation. For in vitro studies, supplement hepatic S9 fractions to simulate phase I/II metabolism. In vivo, compare tissue-specific distribution using radiolabeled this compound (e.g., ¹⁴C-labeled) to quantify bioaccumulation in liver, adipose, and brain . Statistical tools like Pfaffl’s model for RT-PCR data normalization can improve reproducibility in gene expression studies .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。